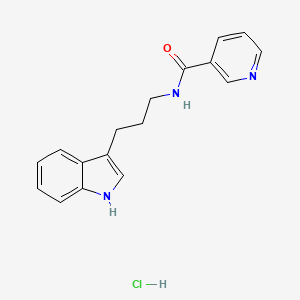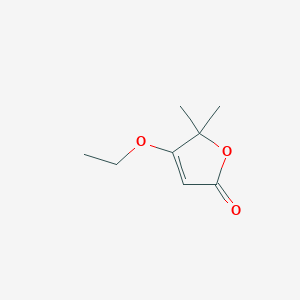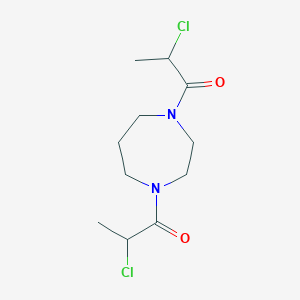
1,1'-(1,4-Diazepane-1,4-diyl)bis(2-chloropropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- typically involves the reaction of hexahydro-1H-1,4-diazepine with 2-chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Applications De Recherche Scientifique
1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- can be compared with other similar compounds, such as:
1,4-Diazepine: The parent compound, which lacks the chloro and oxo substituents, and has different chemical and biological properties.
Benzodiazepines: A class of compounds that include a benzene ring fused to a diazepine ring, known for their anxiolytic and sedative effects.
Thienodiazepines: Similar to benzodiazepines but with a thiophene ring instead of a benzene ring, exhibiting unique pharmacological properties.
The uniqueness of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
78060-68-1 |
|---|---|
Formule moléculaire |
C11H18Cl2N2O2 |
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
2-chloro-1-[4-(2-chloropropanoyl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C11H18Cl2N2O2/c1-8(12)10(16)14-4-3-5-15(7-6-14)11(17)9(2)13/h8-9H,3-7H2,1-2H3 |
Clé InChI |
BXSMHFDWPREWAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCN(CC1)C(=O)C(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


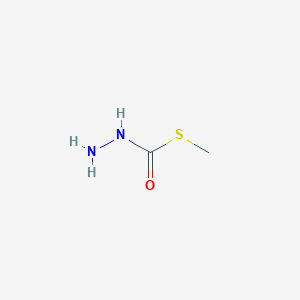
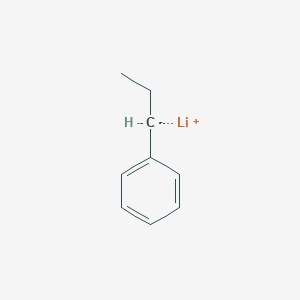
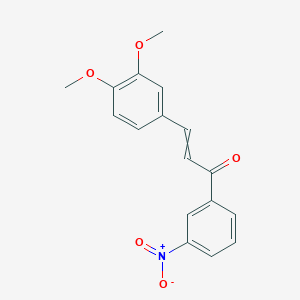
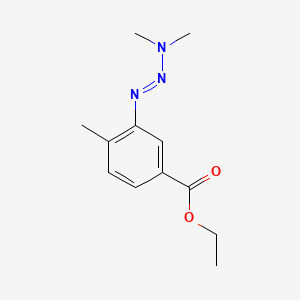
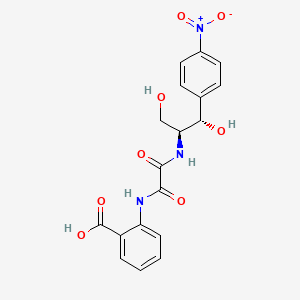
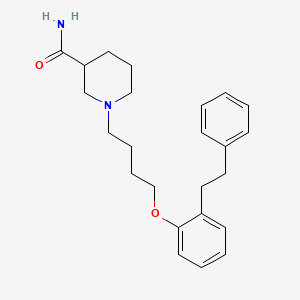
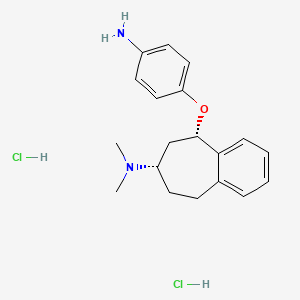
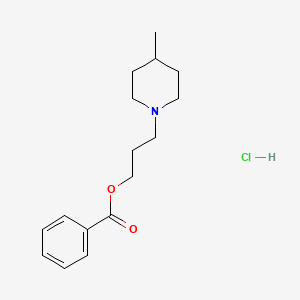
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
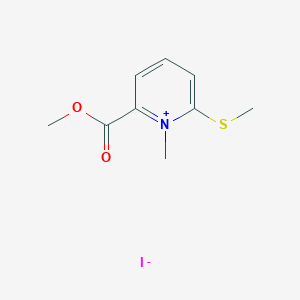
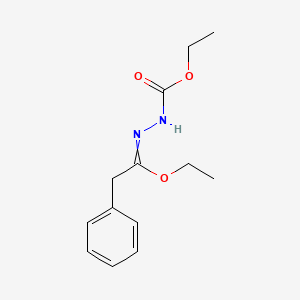
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
